(Pentamethyldisilyl)acetylene
Description
Contextualization within Organosilicon Acetylene (B1199291) Chemistry
Organosilicon acetylene chemistry is a specialized field that studies compounds containing at least one silicon-carbon bond and a carbon-carbon triple bond (alkyne functionality). rsc.orgbyjus.com These molecules, known as silylacetylenes or silylalkynes, are a cornerstone of modern organometallic chemistry and materials science. rsc.org The introduction of a silyl (B83357) group, such as trimethylsilyl (B98337) or in this case, pentamethyldisilyl, to an acetylene backbone significantly alters the electronic and steric properties of the alkyne. acs.org This modification opens up unique reaction pathways and allows for the creation of novel molecular architectures and polymers. researchgate.net Organosilanes are valued for their relative stability, low toxicity, and diverse reactivity, making their acetylenic derivatives important building blocks in chemical synthesis. rsc.org
Academic Significance and Research Trajectory of Silyl-Substituted Alkynes
Silyl-substituted alkynes have garnered considerable academic interest due to their versatile reactivity and the unique properties they impart to resulting materials. acs.org A primary area of research involves their use as precursors for advanced polymers. researchgate.net For instance, polymers derived from silylacetylenes, such as poly(1-trimethylsilyl-1-propyne), exhibit exceptionally high gas permeability, making them promising for membrane-based separation technologies. researchgate.net
Furthermore, silylalkynes are pivotal reagents in organic synthesis. They serve as protected forms of acetylene in coupling reactions, preventing unwanted side reactions before the silyl group is selectively removed. wikipedia.org Their unique reactivity is also harnessed in cycloaddition reactions and metal-catalyzed processes like silylformylation, which provides a direct route to β-silylalkenals—valuable intermediates for synthesizing more complex molecules like dienes and unsaturated ketones. mdpi.com The academic trajectory has also focused on using these compounds to study and trap highly reactive species, such as silylenes, which has been crucial for understanding reaction mechanisms in organosilicon chemistry. acs.org
Unique Structural Features and Electronic Properties of (Pentamethyldisilyl)acetylene for Research Focus
This compound, with the chemical formula (CH₃)₃SiSi(CH₃)₂C≡CH, is a molecule that draws specific research attention due to its distinct structural and electronic characteristics. labcompare.comscbt.com It features a pentamethyldisilyl group bonded to a terminal acetylene. This structure combines the reactivity of a terminal alkyne with the significant steric bulk and electronic influence of the disilyl substituent.
The presence of the silicon atoms affects the electron distribution of the C≡C triple bond. The Si–C≡C–Si system can be described as electron-deficient, influencing its participation in reactions like cycloadditions. vulcanchem.com The bulky nature of the pentamethyldisilyl group can also play a crucial role, sterically directing reactions and stabilizing otherwise transient intermediates. acs.org For example, the steric hindrance introduced by large silyl groups can suppress typical ketene (B1206846) dimerization, allowing for the isolation and study of silyl vinylketenes. acs.org Research has also explored how the pentamethyldisilyl group affects the fluorescence properties of aromatic systems to which it is attached, with one study noting a derivative had a high emission efficiency. science.gov These combined features make this compound a valuable substrate for investigating reaction mechanisms and synthesizing novel organosilicon compounds and materials. exaly.com
Properties of this compound
| Property | Value |
| CAS Number | 63247-94-9 scbt.comuni.lu |
| Molecular Formula | C₇H₁₆Si₂ scbt.comuni.lu |
| Molecular Weight | 156.37 g/mol scbt.com |
| Monoisotopic Mass | 156.07906 Da uni.lu |
| SMILES | CSi(C)Si(C)C#C uni.lu |
| InChI | InChI=1S/C7H16Si2/c1-7-9(5,6)8(2,3)4/h1H,2-6H3 uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethynyl-dimethyl-trimethylsilylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si2/c1-7-9(5,6)8(2,3)4/h1H,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKJAVGMVVVJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391192 | |
| Record name | (Pentamethyldisilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63247-94-9 | |
| Record name | (Pentamethyldisilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Pentamethyldisilyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Pentamethyldisilyl Acetylene and Analogues
Historical Development of Synthetic Routes
The historical synthesis of alkynylsilanes, the class of compounds to which (Pentamethyldisilyl)acetylene belongs, was primarily rooted in the use of strong bases and organometallic reagents. These early methods laid the groundwork for the more advanced techniques used today.
One of the foundational methods involved the reaction of a metal acetylide with a halosilane. This approach typically utilized organolithium or organomagnesium compounds to deprotonate a terminal alkyne, followed by quenching with a suitable silyl (B83357) halide. For instance, trimethylsilylacetylene (B32187) was historically synthesized by treating a solution of acetylene (B1199291) in THF with n-butyllithium at low temperatures, followed by the addition of chlorotrimethylsilane. google.com This general strategy could be adapted for the synthesis of more complex silylacetylenes.
Another classic approach involved the use of Grignard reagents. Ethynylmagnesium halides, prepared by the reaction of a Grignard reagent like butylmagnesium chloride with an excess of acetylene, would then react with a chlorosilane. orgsyn.org Maintaining a low reaction temperature was critical in these syntheses to prevent the disproportionation of the ethynylmagnesium halide. orgsyn.org These early methods, while effective, often required cryogenic temperatures, stoichiometric amounts of strong and hazardous organometallic reagents, and careful control of reaction conditions to avoid side reactions. google.comresearchgate.net
The evolution of these synthetic routes can be traced from the early discoveries in organosilicon chemistry to the synthesis of trimethylsilylacetylene, which became a key building block in organic synthesis. researchgate.net
Contemporary and Optimized Synthetic Pathways
Modern synthetic chemistry has seen a shift towards more efficient, selective, and versatile methods for the synthesis of silylacetylenes. These contemporary pathways often employ catalytic systems to achieve high yields and purity under milder conditions.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-silicon bonds. acs.org For example, the reaction of o-iodo(trimethylsilylethynyl)benzenes with trimethylsilylacetylene in the presence of a palladium catalyst has been shown to produce silylated dimers in a highly regiocontrolled manner. acs.org While this specific example leads to a more complex product, the underlying principle of palladium-catalyzed coupling is widely applicable to the synthesis of various silylacetylenes.
Base-catalyzed additions of silylacetylenes to carbonyl compounds have also been developed as an efficient method. researchgate.net A notable example is the use of potassium bis(trimethylsilyl)amide (KHMDS) as a transition metal-free catalyst for the addition of alkynylsilanes to ketones, forming silyl-protected propargylic alcohols. researchgate.net This method is advantageous due to the use of a commercially available and inexpensive catalyst and its applicability to a wide range of substrates, including complex molecules. researchgate.net
Another contemporary approach involves the zinc triflate-promoted silylation of alkynes with chlorosilanes, which provides a more recent alternative to traditional methods. researchgate.net The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the silylation process. researchgate.net
Below is a table summarizing some contemporary synthetic approaches:
| Method | Catalyst/Reagent | Substrates | Key Features |
| Palladium-Catalyzed Coupling | Pd catalyst | o-iodo(trimethylsilylethynyl)benzenes, trimethylsilylacetylene | High regiocontrol |
| Base-Catalyzed Addition | KHMDS | Alkynylsilanes, Ketones | Transition metal-free, uses inexpensive catalyst |
| Zinc-Promoted Silylation | Zn(OTf)₂ | Alkynes, Chlorosilanes | Modern alternative to traditional methods |
Green Chemistry Approaches in Silylacetylene Synthesis
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of silylacetylenes. scitechnol.com Key principles include waste prevention, maximizing atom economy, and using catalysis over stoichiometric reagents. scitechnol.comresearchgate.net
One of the primary goals of green chemistry in this context is to replace hazardous reagents and solvents. For example, the development of catalytic systems, such as the KHMDS-catalyzed reaction mentioned previously, aligns with green chemistry principles by avoiding the use of stoichiometric amounts of pyrophoric organolithium reagents like n-butyllithium. researchgate.net
Furthermore, the use of catalytic processes inherently leads to less waste compared to stoichiometric reactions, which improves the E-factor (the ratio of the mass of waste to the mass of product). researchgate.net The development of reactions that can be performed in more environmentally benign solvents or even in the absence of a solvent is another area of focus. While specific "green" syntheses for this compound are not extensively detailed in the provided results, the broader trends in organic synthesis, such as the move towards catalysis and the reduction of hazardous reagents, are applicable. scitechnol.commdpi.com
The following table outlines some green chemistry principles and their application in silylacetylene synthesis:
| Green Chemistry Principle | Application in Silylacetylene Synthesis |
| Prevention | Designing syntheses to minimize by-products. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like n-butyllithium with safer alternatives. |
| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. |
Scalability and Industrial Feasibility of Production Methods (from a research perspective, e.g., high yield, purity)
The scalability and industrial feasibility of a synthetic method are critical for its practical application. From a research perspective, high yield and purity are key indicators of a method's potential for scale-up.
The base-catalyzed addition of alkynylsilanes to ketones using KHMDS has been demonstrated on a larger scale, suggesting its potential for scalability. researchgate.net The ability to perform a reaction on a gram scale with sustained high yield is a crucial first step in assessing its industrial feasibility. Similarly, methods that utilize readily available and inexpensive starting materials and catalysts are more likely to be economically viable on a larger scale. mdpi.com
A Chinese patent describes a synthetic process for trimethylsilyl (B98337) acetylene that involves the reaction of an acetylene metal compound with a trimethyl halosilane, followed by distillation to obtain the product with a yield of about 60%. google.com This indicates an interest in developing scalable production methods for key silylacetylene intermediates. The patent also mentions that aftertreatment to remove inorganic salts can be performed with a large amount of washing, which is a consideration for large-scale purification. google.com
The transition from laboratory-scale synthesis to industrial production involves overcoming challenges in reaction control, heat management, and product purification. researchgate.net However, the development of robust, high-yield catalytic systems is a significant step towards making the production of compounds like this compound more feasible.
Synthesis of Deuterated and Isotope-Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. nih.govresearchgate.net The synthesis of deuterated or otherwise isotope-labeled this compound allows researchers to track the fate of specific atoms throughout a chemical transformation.
A notable example is the gas-phase reaction of the D1-ethynyl radical (C₂D) with silane (B1218182) (SiH₄) to produce D1-silylacetylene (SiH₃CCD). nih.govresearchgate.net This study provided evidence for an exotic insertion mechanism of an ethynyl (B1212043) radical into a silicon-hydrogen bond. nih.govresearchgate.net The synthesis of the deuterated product was key to understanding the reaction pathway. The reaction proceeds through a 2-silylethenyl intermediate which can then undergo unimolecular decomposition via atomic hydrogen loss to form D1-silylacetylene. nih.gov
The ability to selectively introduce isotopes, such as deuterium (B1214612), allows for detailed mechanistic studies using techniques like mass spectrometry and NMR spectroscopy. silantes.comnih.gov For example, by comparing the mass spectra of labeled and unlabeled products, researchers can determine which atoms have been incorporated or lost. In NMR spectroscopy, the presence of deuterium can significantly alter the spectrum, providing clear evidence of its location in the molecule.
The synthesis of these labeled compounds often requires modifications to existing synthetic routes, such as using a deuterated starting material. These specialized syntheses are crucial for advancing the fundamental understanding of chemical reactivity. nih.govnih.gov
Chemical Reactivity and Transformation Mechanisms of Pentamethyldisilyl Acetylene
Electrophilic and Nucleophilic Additions to the Alkyne Moiety
The carbon-carbon triple bond in (pentamethyldisilyl)acetylene is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of addition products. The silyl (B83357) groups play a crucial role in directing these additions. gelest.com
The addition of reagents across the triple bond of silylacetylenes often proceeds with high degrees of stereoselectivity (controlling the spatial arrangement of the new bonds) and regioselectivity (controlling which atom of the triple bond gets which part of the reagent).
One of the most well-studied examples is hydroboration-oxidation . This two-step process achieves an anti-Markovnikov addition of water across the alkyne. wikipedia.org The hydroboration step involves the syn-addition of a borane (B79455) reagent (like BH₃) across the triple bond. wikipedia.orglibretexts.org Boron, being the more electropositive atom, adds to the carbon atom bearing the silyl group, while the hydrogen adds to the other carbon. This regioselectivity is dictated by both electronic effects (the β-carbocation stabilizing effect of silicon) and steric hindrance from the bulky silyl group. libretexts.orgyoutube.comkhanacademy.org Subsequent oxidation of the resulting vinylborane (B8500763) replaces the boron atom with a hydroxyl group, yielding a vinyl alcohol (enol) that tautomerizes to the corresponding aldehyde. wikipedia.org To prevent double addition across both π-bonds of the alkyne, sterically hindered boranes like disiamylborane (B86530) are often employed. wikipedia.org
| Reaction | Reagents | Key Features | Product Type |
| Hydroboration-Oxidation | 1. Disiamylborane or other hindered borane2. H₂O₂, NaOH | syn-addition, Anti-Markovnikov regioselectivity | Aldehyde (from terminal alkyne portion) |
| Hydrosilylation | Hydrosilanes (e.g., HSiCl₃) with Rh or Pt catalysts | syn-addition, Predominantly β-adduct | Vinylsilane |
| Hydroiodation | HI | Markovnikov addition | α-iodostyrene derivatives (after Sonogashira coupling) |
This table summarizes key stereoselective and regioselective addition reactions involving the alkyne moiety.
Transition metal catalysis enables a range of addition reactions across the alkyne bond. Hydrosilylation , the addition of a silicon-hydrogen bond, is a prominent example. Catalyzed by rhodium or platinum complexes, hydrosilylation of silylacetylenes typically proceeds via syn-addition, yielding vinylsilanes. researchgate.netresearchgate.net The regioselectivity can be influenced by the catalyst and the substituents on both the alkyne and the hydrosilane, but often results in the formation of the β-adduct, where the new silyl group adds to the carbon distal to the original silyl group. researchgate.net
Silylformylation is another powerful catalyzed process where a silyl group and a formyl group (-CHO) are simultaneously added across the triple bond. This reaction, often catalyzed by rhodium or cobalt complexes, is highly regio- and stereoselective, resulting in a syn-addition product with the formyl group attached to the less hindered carbon atom. mdpi.com
Silyl Group Transformations and Rearrangements
The silyl groups in this compound are not merely spectators; they can be selectively removed or induced to migrate, providing pathways to diverse molecular architectures.
The removal of a silyl group, or desilylation, is a fundamental transformation. gelest.comProtodesilylation , the replacement of a silyl group with a proton, is the most common desilylation reaction. This can be achieved under mild conditions, highlighting the utility of silyl groups as protecting groups for terminal alkynes. gelest.comgelest.com Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF), are highly effective for cleaving the silicon-carbon bond due to the high strength of the resulting silicon-fluoride bond. gelest.comjmcs.org.mx Alternatively, base-catalyzed methanolysis (e.g., using K₂CO₃ in methanol) can also effect protodesilylation. gelest.com The differential reactivity of various silyl groups allows for selective deprotection; for instance, a trimethylsilyl (B98337) (TMS) group can often be removed in the presence of a bulkier triisopropylsilyl (TIPS) group. gelest.com
| Reagent/Conditions | Silyl Group Cleaved | Key Features |
| TBAF in THF | Most trialkylsilyl groups | Highly effective due to strong Si-F bond formation. |
| K₂CO₃ in MeOH | Trimethylsilyl (TMS) | Milder conditions, allows for selective deprotection. |
| AgF in MeOH | Triisopropylsilyl (TIPS) | Effective for bulkier, more robust silyl groups. jmcs.org.mx |
| MeLi/LiBr in Ether | Trimethylsilyl (TMS) | Can be used for selective cleavage in bis-silylated compounds. gelest.com |
This table outlines common reagents and conditions for the desilylation of silylalkynes.
Under certain conditions, silyl groups can migrate from one atom to another within a molecule. A well-known example is the Brook rearrangement , which involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.orgorganic-chemistry.org This process is typically base-catalyzed and is driven by the thermodynamic stability of the silicon-oxygen bond. wikipedia.orgorganic-chemistry.org While the classic Brook rearrangement is a gelest.comgelest.com-migration, analogous mdpi.comgelest.com, gelest.comresearchgate.net, and gelest.comrsc.org migrations are also known. organic-chemistry.orgresearchgate.net In the context of reactions involving this compound, a silyl migration might occur in an intermediate species, for example, following the addition of an organolithium reagent to a carbonyl group in a molecule derived from the silylalkyne. The migration proceeds through a pentacoordinate silicon transition state. wikipedia.org Intermolecular silyl migrations have also been observed, though they are less common. researchgate.net
Cycloaddition Reactions and Heterocycle Formation
The alkyne functionality of this compound serves as an excellent component in cycloaddition reactions, providing a route to various cyclic and heterocyclic systems.
The Diels-Alder reaction , a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. masterorganicchemistry.comoregonstate.edu Silyl-substituted alkynes like this compound can act as potent dienophiles, reacting with conjugated dienes. scholaris.caresearchgate.net The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction. masterorganicchemistry.com While the silyl group itself is not strongly electron-withdrawing, its electronic influence can still affect the reactivity and regioselectivity of the cycloaddition.
[3+2] Cycloadditions are particularly important for the synthesis of five-membered heterocycles. rsc.orgyoutube.com A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. nih.govresearchgate.net This reaction can be performed thermally or, more commonly, under copper(I) or ruthenium catalysis, which offers greater control over regioselectivity. nih.gov The reaction of this compound with an organic azide would lead to a silylated triazole, a versatile intermediate for further functionalization. nih.gov
Other cycloadditions, such as [2+2] cycloadditions with allenes or other alkynes, can be used to form four-membered rings like cyclobutenes, often requiring transition metal catalysis. acs.orgacs.org The silyl groups can influence the regiochemical outcome of these reactions. acs.org Furthermore, silylalkynes can be precursors in cascade reactions that involve an initial nucleophilic addition followed by an intramolecular cyclization to form heterocycles like indoles and benzofurans. rsc.org
Diels-Alder and Related Pericyclic Reactions
This compound, as a substituted alkyne, can function as a dienophile in Diels-Alder reactions, a powerful class of pericyclic reactions for the synthesis of six-membered rings. wikipedia.orgmsu.edusigmaaldrich.com Pericyclic reactions are concerted processes that proceed through a cyclic transition state, without the formation of intermediates, and are often governed by the principle of conservation of orbital symmetry. udel.eduwikipedia.org The reactivity of silyl-substituted acetylenes in these [4+2] cycloadditions is influenced by the electronic properties of the silyl groups.
Research on bis(silyl)acetylenes demonstrates their utility in Diels-Alder reactions. For instance, various bis(silyl)acetylenes react with α-pyrone to yield bis(silyl)-substituted benzene (B151609) derivatives following the initial cycloaddition and subsequent extrusion of carbon dioxide. The rate of this reaction is significantly affected by substituents on the silicon atom. Silylacetylenes bearing chloro or methoxy (B1213986) groups on the silicon exhibit enhanced reactivity compared to those with methyl or hydrogen substituents. This suggests that the silicon atom acts as a π-acceptor, and its acidity influences the electron density of the acetylene (B1199291) π-system. Electronegative substituents on the silicon can interact with the silicon's d-orbitals, reducing its acidity towards the acetylene π-electrons and thereby increasing their reactivity in the Diels-Alder reaction.
Based on these findings, this compound is expected to be a moderately reactive dienophile. The methyl groups on the silicon atoms are less electron-withdrawing than chloro or alkoxy groups, suggesting its reactivity would be lower than silylacetylenes bearing such substituents but potentially greater than simple alkyl-substituted acetylenes.
Table 1: Relative Reactivity of Bis(silyl)acetylenes in Diels-Alder Reaction with α-Pyrone This table is based on data for related bis(silyl)acetylene compounds to infer the potential reactivity of this compound.
| Acetylene Substituent (R in R-C≡C-R') | Silicon Substituents | Relative Reactivity Order | Reference |
|---|---|---|---|
| SiMe₂Cl | SiMe₂Cl | Highest | |
| SiMe₂OMe | SiMe₂OMe | High | |
| SiMe₂Cl | SiMe₃ | Intermediate | |
| SiMe₂H | SiMe₂H | Low |
[2+2+2] Cycloadditions and Arene Synthesis
The transition-metal-catalyzed [2+2+2] cycloaddition of three alkyne molecules is a highly atom-economical method for the synthesis of substituted benzene rings (arenes). researchgate.netmdpi.comuwindsor.ca This reaction provides a powerful alternative to traditional aromatic synthesis methods and allows for the construction of complex polycyclic systems in a single step. uwindsor.ca this compound can serve as a substrate in such reactions, leading to the formation of polysilylated benzene derivatives.
Various transition metals, including cobalt, nickel, rhodium, and iridium, are known to catalyze this transformation. researchgate.net Rhodium complexes, in particular, have demonstrated high catalytic activity for alkyne [2+2+2] cycloadditions. researchgate.net The general mechanism involves the oxidative coupling of two alkyne molecules to the metal center to form a five-membered metallacyclopentadiene intermediate. Subsequent insertion of a third alkyne molecule into a metal-carbon bond of this intermediate, followed by reductive elimination, releases the benzene derivative and regenerates the active catalyst. researchgate.net
When this compound is used as the substrate, the expected product of cyclotrimerization would be 1,2,4-tris(pentamethyldisilyl)benzene and its 1,3,5-isomer. The regioselectivity of the cycloaddition can often be controlled by the choice of catalyst and reaction conditions. The steric bulk of the pentamethyldisilyl group would play a significant role in directing the assembly of the three alkyne units, potentially favoring the formation of the less sterically crowded isomer.
Polymerization Mechanisms and Structural Control
Radical polymerization of acetylenic monomers like this compound is a potential route to poly(silylacetylene)s. The process is initiated by the decomposition of a radical initiator (e.g., a peroxide) to generate free radicals. youtube.com These radicals add to the acetylene π-bond, creating a vinyl radical which then propagates by adding to subsequent monomer units. mcmaster.cayoutube.com
Cationic Polymerization: Cationic polymerization is initiated by an electrophilic species, such as a protic acid or a Lewis acid, which attacks the acetylene π-bond to generate a vinyl cation. wikipedia.orgmit.eduyoutube.com This cation then propagates by adding to other monomer molecules. wikipedia.org Alkenes and alkynes with electron-donating substituents are suitable monomers for this type of polymerization as these groups can stabilize the positive charge of the propagating species. wikipedia.orglibretexts.org The silyl group in this compound can stabilize an adjacent positive charge (a β-silyl effect), potentially making it a suitable monomer for cationic polymerization. A strategy known as silicon-promoted cationic polymerization has been developed for aromatic alkynes, where a trimethylsilyl group at the alkynyl end enhances the chain extension ability of the cationic intermediate. researchgate.net However, cationic polymerizations are often rapid and difficult to control, with frequent chain-transfer reactions that can limit the molecular weight of the polymer. mit.edu
Anionic Polymerization: Anionic polymerization involves the initiation of polymerization with a nucleophile, such as an organolithium compound (e.g., n-butyllithium). wikipedia.orgdu.edu.eg The initiator adds to the monomer to form a carbanionic active center, which then propagates the polymer chain. studylib.net Monomers with electron-withdrawing groups are typically required to stabilize the propagating anion. For silylacetylenes, the silicon atom's ability to stabilize an adjacent carbanion is crucial. The resulting vinyl anion attacks another monomer molecule in a conjugate addition-like fashion. studylib.net A key advantage of anionic polymerization, when performed under high-purity conditions, is its "living" nature. wikipedia.orgethernet.edu.et In a living polymerization, there are no inherent termination or chain-transfer steps, allowing for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. ethernet.edu.et
Coordination polymerization, utilizing transition metal catalysts such as Ziegler-Natta or metallocene systems, is a premier method for producing polymers with high structural control. uomustansiriyah.edu.iqwikipedia.orgchemeurope.com This technique is particularly effective for synthesizing stereoregular polymers, including those from acetylenic monomers. chemeurope.comscribd.com For this compound, coordination polymerization can yield poly(silylacetylene)s with a controlled cis/trans geometry of the double bonds in the polymer backbone.
Catalysts based on rhodium and palladium are particularly effective for the polymerization of substituted acetylenes. spsj.or.jp The polymerization typically proceeds via a coordination-insertion mechanism, such as the Cossee-Arlman mechanism. wikipedia.org The monomer first coordinates to the active metal center of the catalyst, followed by insertion into the metal-carbon bond of the growing polymer chain. This step-wise insertion process allows for precise control over the polymer's stereochemistry (tacticity) and geometric isomerism (cis/trans). chemeurope.com By carefully selecting the catalyst system (metal, ligands, and co-catalyst) and polymerization conditions, it is possible to produce linear, high-molecular-weight poly[this compound] with a specific and regular structure. spsj.or.jp
Table 2: Comparison of Polymerization Mechanisms for Silylacetylenes
| Polymerization Type | Initiator/Catalyst | Key Characteristics | Structural Control | Reference |
|---|---|---|---|---|
| Radical | Peroxides, AIBN | Fast, prone to branching/cross-linking | Low | mcmaster.cayoutube.com |
| Cationic | Protic/Lewis acids | Very fast, prone to chain transfer | Low to Moderate | wikipedia.orgresearchgate.net |
| Anionic | Organolithiums, NaNH₂ | Can be "living," sensitive to impurities | High (MW, PDI, architecture) | wikipedia.orgethernet.edu.et |
| Coordination | Ziegler-Natta, Metallocenes (Rh, Pd) | High stereochemical and geometrical control | Very High (Tacticity, cis/trans) | wikipedia.orgspsj.or.jp |
Reaction with Metal Complexes and Organometallic Reagents
This compound interacts with metal complexes and organometallic reagents in several ways, acting as a ligand, a substrate for catalytic transformations, or a precursor to other organometallic species. nih.govbritannica.comlibretexts.org
As a Ligand: Silyl-substituted acetylenes can serve as ligands in transition metal complexes. For example, bis(trimethylsilyl)acetylene (B126346) (a close analog) forms stable complexes with Group 4 metallocenes like Cp₂Ti and Cp₂Zr. nih.gov In many reactions, the silylacetylene acts as a spectator ligand that can readily dissociate to generate a highly reactive, coordinatively unsaturated metal center. nih.govd-nb.info This "masked" reactive metal species can then engage in a variety of synthetic and catalytic reactions. nih.gov
Reaction with Organometallic Nucleophiles: Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles and strong bases. britannica.comlibretexts.orgyoutube.com The acetylenic proton of terminal alkynes is acidic and would be readily deprotonated by such reagents. While this compound is an internal alkyne and lacks this acidic proton, reactions can still occur. Nucleophilic attack at the silicon atom is possible, especially if there are good leaving groups present. Furthermore, under certain conditions, silyl groups can be cleaved by strong nucleophiles.
In Catalytic Reactions: this compound can act as a substrate in various metal-catalyzed reactions beyond the cycloadditions mentioned previously. For example, rhodium-catalyzed Alder-ene type reactions between silylacetylenes and alkenes provide an atom-economic route to construct new carbon-carbon bonds and synthesize chiral vinylsilanes. nih.govresearchgate.net In these processes, the organometallic catalyst facilitates complex bond reorganizations, such as migratory insertion and β-hydride elimination, leading to highly functionalized products. nih.gov The interaction with the metal complex activates the alkyne, enabling transformations that are not feasible under thermal conditions alone.
Advanced Spectroscopic and Structural Elucidation of Pentamethyldisilyl Acetylene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of (Pentamethyldisilyl)acetylene, providing detailed information about the local chemical environment of each ¹H, ¹³C, and ²⁹Si nucleus.
While specific experimental data for this compound is not extensively published, a precise prediction of its NMR spectra can be made based on the known values for analogous compounds like trimethylsilylacetylene (B32187) and general principles of organosilicon NMR spectroscopy. researchgate.netunige.ch The structure of this compound, Me₃Si-SiMe₂-C≡CH, presents a unique set of signals corresponding to its distinct chemical environments.
¹H NMR: The proton spectrum is expected to show three distinct signals:
A singlet for the nine protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group.
A singlet for the six protons of the dimethylsilyl (-Si(CH₃)₂) group.
A singlet for the acetylenic proton (-C≡CH).
¹³C NMR: The carbon spectrum will display four signals corresponding to the four unique carbon environments:
A signal for the methyl carbons of the -Si(CH₃)₃ group.
A signal for the methyl carbons of the -Si(CH₃)₂ group.
Two distinct signals for the acetylenic carbons (Si-C≡ and ≡C-H), with the carbon attached to the silicon atom typically appearing at a higher chemical shift.
²⁹Si NMR: As a magnetically active isotope with a spin of 1/2, ²⁹Si NMR is particularly powerful for characterizing organosilicon compounds. pascal-man.com The spectrum for this compound is predicted to show two distinct resonances due to the two non-equivalent silicon atoms: one for the trimethylsilyl group and another for the dimethylsilyl group. The chemical shifts are influenced by the nature of the substituents, with the presence of the Si-Si bond and the acetylenic group being key determinants. rsc.org
The following table provides predicted chemical shifts for this compound based on data from related structures.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -Si(CH₃)₃ | ~0.1-0.2 | Singlet |
| ¹H | -Si(CH₃)₂ | ~0.2-0.3 | Singlet |
| ¹H | -C≡CH | ~2.4 | Singlet |
| ¹³C | -Si(CH₃)₃ | ~0 | Quartet |
| ¹³C | -Si(CH₃)₂ | ~-2 | Quartet |
| ¹³C | -C≡CH | ~90-95 | Doublet |
| ¹³C | -C≡CH | ~110-115 | Doublet |
| ²⁹Si | -Si(CH₃)₃ | ~-15 to -20 | Singlet |
| ²⁹Si | -Si(CH₃)₂ | ~-30 to -40 | Singlet |
Note: Data is predictive and based on analogous structures and known substituent effects.
Spin-spin coupling constants, particularly J(²⁹Si, ¹³C) and J(²⁹Si, ¹H), provide valuable information about the connectivity of the molecule.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals predicted in the 1D spectra and confirming the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively link the proton signals of the methyl groups to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most powerful techniques for skeletal elucidation. A ¹H-¹³C HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. For instance, the methyl protons would show correlations to the acetylenic carbons, and the acetylenic proton would show correlations to the silicon-bound acetylenic carbon. A ¹H-²⁹Si HMBC experiment is particularly valuable, as it would reveal long-range couplings between the methyl protons and both silicon nuclei, as well as between the acetylenic proton and the adjacent silicon atom, thereby confirming the Si-Si-C≡C-H backbone. magritek.com
Correlation Spectroscopy (COSY): While less informative for this specific molecule due to the lack of H-H coupling between the isolated spin systems, it would confirm the absence of such couplings.
Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): A ²⁹Si INADEQUATE experiment could be used to directly observe the Si-Si bond by detecting the ²⁹Si-¹⁹Si coupling, providing definitive evidence of the disilyl linkage. acs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations, offering a fingerprint of the functional groups present in this compound. IR and Raman spectroscopy are complementary techniques governed by different selection rules. illinois.eduedinst.com
The key vibrational modes for this compound can be predicted based on characteristic group frequencies for silylacetylenes and organodisilanes. gelest.com
C≡C Stretching (ν(C≡C)): The alkyne stretch in silylacetylenes is typically observed in the range of 2150-2180 cm⁻¹. nist.gov Due to the asymmetry of the substitution on the acetylene (B1199291) unit, this mode is expected to be weakly active in the IR spectrum and potentially stronger in the Raman spectrum.
≡C-H Stretching (ν(≡C-H)): A sharp and strong band corresponding to the stretching of the terminal acetylenic C-H bond is expected around 3300 cm⁻¹. gelest.com
Si-CH₃ Vibrations: Symmetric and asymmetric C-H stretching vibrations of the methyl groups occur in the 2900-3000 cm⁻¹ region. The characteristic symmetric deformation (umbrella mode) for Si-CH₃ groups appears around 1250 cm⁻¹, while Si-CH₃ rocking modes are found in the 800-870 cm⁻¹ range.
Si-C Stretching (ν(Si-C)): The stretching vibrations for the Si-C(methyl) and Si-C(alkynyl) bonds are expected in the 600-800 cm⁻¹ region.
Si-Si Stretching (ν(Si-Si)): The Si-Si stretching vibration is typically weak in the IR spectrum but gives a strong signal in the Raman spectrum, generally appearing in the 400-500 cm⁻¹ region.
The following table summarizes the expected characteristic vibrational frequencies.
| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| ν(≡C-H) | Acetylenic C-H Stretch | ~3300 | Strong, Sharp | Medium |
| ν(C-H) | Methyl C-H Stretch | 2900-3000 | Medium | Medium |
| ν(C≡C) | Alkyne C≡C Stretch | 2150-2180 | Weak | Medium-Strong |
| δ(Si-CH₃) | Symmetric Methyl Deformation | ~1250 | Strong | Weak |
| ρ(Si-CH₃) | Methyl Rocking | 800-870 | Strong | Medium |
| ν(Si-C) | Silicon-Carbon Stretch | 600-800 | Medium | Medium |
| ν(Si-Si) | Silicon-Silicon Stretch | 400-500 | Very Weak | Strong |
To complement experimental data, computational methods, particularly Density Functional Theory (DFT), are employed to calculate the vibrational frequencies and intensities of this compound. cardiff.ac.uk Such calculations involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies. The results provide a theoretical spectrum that can be compared with experimental IR and Raman data. This comparison aids in the definitive assignment of complex vibrational modes and can help identify conformers. nih.gov Theoretical calculations are also essential for understanding the nature of the vibrations, for instance, by visualizing the atomic displacements for each calculated frequency.
Mass Spectrometry for Molecular Characterization and Fragmentation Pathways
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. youtube.com For this compound, electron ionization (EI) would likely be used.
The molecular ion peak (M⁺˙) would confirm the molecular weight of the compound. Organosilicon compounds, particularly those with trimethylsilyl groups, are known to undergo characteristic fragmentation pathways. nih.govresearchgate.net
Key expected fragmentation pathways for this compound include:
Loss of a Methyl Radical: The most common initial fragmentation is the loss of a methyl group (•CH₃) from either silicon atom, leading to a stable [M-15]⁺ ion. This fragment is often the base peak in the spectrum. The positive charge is stabilized by the silicon atom.
Cleavage of the Si-Si Bond: Homolytic or heterolytic cleavage of the relatively weak Si-Si bond is another prominent pathway. This would lead to fragments such as [SiMe₃]⁺ (m/z 73) and [SiMe₂(C≡CH)]⁺. The trimethylsilyl cation at m/z 73 is a hallmark of compounds containing this group.
Rearrangement and Further Fragmentation: The initial fragments can undergo further loss of neutral molecules like acetylene (C₂H₂) or methane (B114726) (CH₄). Rearrangement reactions are also common in the gas-phase chemistry of organosilicon ions. youtube.com
Analysis of the isotopic pattern, particularly the presence of ²⁹Si and ³⁰Si isotopes, would further help in confirming the presence and number of silicon atoms in the molecular ion and its fragments.
X-ray Crystallography of Co-crystals and Solid-State Derivatives
X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystalline solid. libretexts.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can deduce the precise positions of atoms, as well as the bond lengths and angles between them. This method provides an unambiguous picture of the molecule's conformation and how it packs into a crystal lattice.
While studies on co-crystals of this compound are not readily found, the solid-state structure of the highly symmetric analogue, bis(trimethylsilyl)acetylene (B126346) (BTMSA), has been determined, offering critical insights into the geometry of the Si-C≡C-Si framework. The analysis, conducted at 102 K, reveals a molecule with a center of inversion located on the midpoint of the central triple bond. iucr.org
The key structural parameters for bis(trimethylsilyl)acetylene are detailed below. The Si-C(alkynyl) bond length is 1.844 Å, and the C≡C triple bond is 1.208 Å long. iucr.org The geometry around the silicon atom is a slightly distorted tetrahedron, a common feature for tetracoordinate silicon compounds. researchgate.net A significant finding is the near-perfect linearity of the Si-C≡C-Si spine, with the C'-C-Si bond angle being 179.1°. iucr.org This linearity is a characteristic feature of acetylene derivatives.
Interactive Table 1: Crystallographic Data for Bis(trimethylsilyl)acetylene Below are the key crystallographic and structural parameters obtained from the X-ray diffraction study of BTMSA.
| Parameter | Value |
| Chemical Formula | C₈H₁₈Si₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.025 (1) |
| b (Å) | 10.519 (1) |
| c (Å) | 9.584 (1) |
| β (°) | 105.91 (1) |
| Volume (ų) | 584.1 (1) |
| Z (molecules per cell) | 2 |
| Temperature (K) | 102 |
| Selected Bond Lengths (Å) | |
| Si-C(alkynyl) | 1.844 (1) |
| C≡C' | 1.208 (3) |
| Si-C(methyl) | 1.855 (2) - 1.857 (2) |
| Selected Bond Angles (°) | |
| C'-C-Si | 179.1 (2) |
| C(alkynyl)-Si-C(methyl) | 107.83 (6) - 108.49 (6) |
| C(methyl)-Si-C(methyl) | 110.35 (8) - 111.16 (8) |
| Data sourced from Bruckmann, J. & Krüger, C. (1997). Acta Cryst. C53, 1845-1846. iucr.org |
Gas-Phase Electron Diffraction and Microwave Spectroscopy for Molecular Geometry
To understand the geometry of a molecule free from the influence of intermolecular forces present in a crystal, gas-phase techniques are employed. wikipedia.org Gas-phase electron diffraction (GED) and microwave spectroscopy are powerful methods for determining the precise structure of isolated molecules.
Gas-Phase Electron Diffraction (GED) involves scattering a beam of high-energy electrons off a gaseous sample. wikipedia.org The resulting diffraction pattern provides information about the distances between all pairs of atoms in the molecule. By analyzing this pattern, a model of the molecule's geometry, including bond lengths and angles, can be constructed. For a molecule like this compound, a GED study would be expected to confirm the linear arrangement of the Si-C≡C-Si core and provide precise values for the Si-C, C≡C, Si-H, and C-H bond lengths, as well as the bond angles around the silicon atoms.
Microwave Spectroscopy measures the absorption of microwave radiation by a gas-phase molecule, which corresponds to transitions between its rotational energy levels. libretexts.orgtanta.edu.eg A key requirement for a molecule to be observable by microwave spectroscopy is that it must possess a permanent electric dipole moment. nowgonggirlscollege.co.in The highly symmetric BTMSA lacks a permanent dipole moment and is therefore microwave inactive. In contrast, this compound, due to its asymmetric substitution (a trimethylsilyl group on one side and a dimethylsilyl group on the other), would have a net dipole moment, making it a suitable candidate for microwave spectroscopy.
The analysis of a microwave spectrum yields highly precise rotational constants. These constants are inversely related to the molecule's moments of inertia. From the moments of inertia of the primary molecule and its isotopically substituted analogues, it is possible to determine the atomic coordinates with very high precision, leading to extremely accurate bond lengths and angles. tanta.edu.eg A study of this compound would provide a detailed picture of its equilibrium structure in the gas phase, allowing for a valuable comparison with the solid-state geometry determined by X-ray crystallography.
While specific experimental data from these gas-phase techniques are not available for this compound, the principles of the methods indicate they would be highly effective in elucidating its precise molecular geometry.
Theoretical and Computational Investigations of Pentamethyldisilyl Acetylene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations can determine the distribution of electrons within the molecule and the energies of its molecular orbitals.
HOMO-LUMO Gap and Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For acetylenic compounds, the HOMO and LUMO are often the π and π* orbitals of the carbon-carbon triple bond. The introduction of silyl (B83357) groups, such as the pentamethyldisilyl group, is expected to influence these orbitals. The silicon atom can participate in σ-π conjugation, potentially raising the energy of the HOMO and lowering the energy of the LUMO, thus reducing the HOMO-LUMO gap compared to unsubstituted acetylene (B1199291). This effect would make (Pentamethyldisilyl)acetylene more susceptible to reactions with both electrophiles and nucleophiles.
A detailed orbital analysis would involve visualizing the shapes and energies of the HOMO, LUMO, and other frontier molecular orbitals to predict sites of reactivity. However, specific calculations detailing the precise HOMO-LUMO gap and orbital compositions for this compound are not available in the reviewed literature.
Charge Distribution and Bond Orders
The distribution of electron density within this compound dictates its polarity and the nature of its chemical bonds. Computational methods can calculate the partial charges on each atom, providing insight into electrostatic interactions and reactive sites. The silicon atoms are generally less electronegative than carbon, which would lead to a polarized Si-C bond.
Bond order calculations quantify the number of chemical bonds between two atoms. For the C≡C triple bond in this compound, the bond order is expected to be close to three. However, hyperconjugation effects from the silyl groups might slightly reduce this value. Similarly, the bond orders of the Si-C and Si-Si bonds could be calculated to understand their strength and characteristics. Specific data on the computed charge distribution and bond orders for this compound are currently not documented in publicly accessible research.
Density Functional Theory (DFT) Studies of Reactivity
Density Functional Theory (DFT) is a widely used computational method to study the reactivity of molecules by examining reaction pathways and their associated energies.
Reaction Mechanism Elucidation and Transition State Analysis
DFT calculations can be employed to map out the potential energy surface for reactions involving this compound. This allows for the identification of transition states, which are the high-energy structures that connect reactants to products. By analyzing the geometry and energy of these transition states, the feasibility of a proposed reaction mechanism can be assessed. For instance, the mechanism of hydrosilylation or addition of electrophiles to the triple bond could be investigated. While DFT studies on the reactions of similar bis(silyl)acetylenes exist, specific mechanistic studies and transition state analyses for this compound have not been reported.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. For this compound, MD simulations could explore the rotation around the Si-C and Si-Si bonds, identifying the most stable conformations of the pentamethyldisilyl groups. Furthermore, simulations of multiple molecules could reveal how they pack in the solid state and interact in solution, which is important for understanding the material's bulk properties. To date, no specific molecular dynamics simulation studies on this compound have been found in the scientific literature.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters of molecules like this compound, offering insights that complement and guide experimental work. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman).
The prediction of NMR spectra is a cornerstone of computational structural elucidation. For organosilicon compounds such as this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used in conjunction with DFT functionals (e.g., B3LYP, PBE0) and appropriate basis sets (e.g., 6-311+G(2d,p)). These calculations yield nuclear shielding constants which are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H, ¹³C, and ²⁹Si NMR. The accuracy of these predictions allows for the assignment of complex spectra and can help to confirm the structure of newly synthesized compounds. For this compound, theoretical calculations would predict the chemical shifts for the acetylenic carbons, the protons and carbons of the methyl groups, and crucially, the ²⁹Si chemical shift of the silicon atoms.
Vibrational spectroscopy is another area where computational methods excel. The calculation of the harmonic vibrational frequencies of this compound can be performed using DFT. These calculations provide the wavenumbers (cm⁻¹) and intensities of the infrared (IR) and Raman active vibrational modes. Key predicted vibrations for this molecule would include the C≡C stretching frequency, Si-C stretching, and various bending and rocking modes of the methyl groups. These theoretical spectra are invaluable for interpreting experimental IR and Raman spectra, as they provide a complete assignment of the observed absorption bands and scattering peaks. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-dependent effects.
Below is a representative table of predicted spectroscopic parameters for this compound, derived from typical DFT calculations.
| Parameter | Predicted Value | Notes |
| ¹H NMR Chemical Shift (δ, ppm) | ||
| Si(CH₃)₂ | 0.15 - 0.25 | Chemical shifts are relative to TMS. |
| Si(CH₃)₃ | 0.10 - 0.20 | |
| ¹³C NMR Chemical Shift (δ, ppm) | ||
| C≡C | 95 - 105 | The two acetylenic carbons would have slightly different shifts. |
| Si(CH₃)₂ | 0 - 5 | |
| Si(CH₃)₃ | -2 - 2 | |
| ²⁹Si NMR Chemical Shift (δ, ppm) | ||
| Si(CH₃)₂ | -30 to -40 | ²⁹Si shifts are sensitive to the electronic environment. |
| Si(CH₃)₃ | -15 to -25 | |
| Key Vibrational Frequencies (cm⁻¹) | ||
| C≡C Stretch | 2050 - 2080 | Typically a weak to medium intensity band in the Raman spectrum. |
| Si-C Stretch | 600 - 800 | Multiple bands are expected due to the different Si-C bonds. |
| C-H Stretch (methyl) | 2900 - 3000 |
Note: The values in this table are illustrative and represent typical ranges expected from DFT calculations. Actual experimental and more precise computational values may vary.
Computational Design of Novel Silylacetylene Analogues with Tailored Properties
The computational methodologies used to predict the properties of this compound can also be harnessed for the in silico design of novel silylacetylene analogues with specific, tailored characteristics. This forward-looking approach, often termed rational design, allows for the exploration of a vast chemical space to identify candidate molecules with desired electronic, optical, or reactive properties before undertaking their synthesis.
The general structure of silylacetylenes provides a versatile scaffold for modification. By systematically altering the substituents on the silicon atoms, it is possible to fine-tune the molecule's properties. For instance, replacing the methyl groups with electron-withdrawing or electron-donating groups can significantly impact the electronic structure of the molecule. Computational screening can be employed to predict how these substitutions affect key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap. A smaller HOMO-LUMO gap is often associated with enhanced conductivity and can be a target for designing novel organic electronic materials.
Furthermore, computational design can be used to engineer the reactivity of silylacetylene analogues. For example, introducing functional groups can create specific reactive sites for subsequent chemical transformations, making these analogues valuable building blocks in organic synthesis. The steric and electronic effects of different substituents on the silicon atoms can also be modeled to predict their influence on the accessibility and reactivity of the acetylene triple bond in reactions such as hydrosilylation, cycloadditions, or polymerization.
The table below presents a conceptual overview of how computational design could be applied to create novel silylacetylene analogues with tailored properties, starting from the this compound framework.
| Analogue Structure | Targeted Property | Design Rationale | Predicted Outcome |
| Analogue 1: Phenyl-substituted | Modified Electronic Properties | Replacing methyl groups with phenyl rings to extend π-conjugation. | Reduced HOMO-LUMO gap, potential for use in organic semiconductors. |
| Analogue 2: Fluoroalkyl-substituted | Increased Electrophilicity | Introducing electron-withdrawing fluoroalkyl chains on the silicon atoms. | Enhanced reactivity of the triple bond towards nucleophilic attack. |
| Analogue 3: Vinyl-substituted | Polymerization Precursor | Incorporating vinyl groups on the silicon atoms. | Potential for cross-linking or polymerization to form polysiloxane or polycarbosilane materials. |
| Analogue 4: Amino-functionalized | Chelation/Coordination | Appending amino groups to the alkyl chains on silicon. | Ability to coordinate to metal centers, for catalysis or sensor applications. |
Through such computational design strategies, the fundamental silylacetylene structure can be systematically evolved to produce a new generation of molecules with functions targeted for advanced materials, catalysis, and specialized chemical synthesis.
Applications in Advanced Materials Science and Engineering
Precursors for Silicon Carbide (SiC) and Silicon Nitride (Si₃N₄) Ceramics
Organosilicon polymers are widely investigated as preceramic polymers (PCPs) because they can be processed into desired shapes (fibers, films, bulk parts) at low temperatures and then pyrolyzed to yield high-performance ceramics. The polymer derived from (pentamethyldisilyl)acetylene is a candidate for this route.
Detailed studies specifically documenting the pyrolysis pathways and ceramic yield optimization for poly(this compound) are not extensively available in the public literature. However, the general process for related polycarbosilanes provides a model for its expected behavior. The pyrolysis of silicon-containing polymers into ceramics is a complex process involving multiple stages. Initially, at lower temperatures (250–400°C), cross-linking reactions occur, which are crucial for preventing the fragmentation of the polymer and the loss of volatile, low-molecular-weight species. capes.gov.br This cross-linking transforms the tractable polymer into an infusible thermoset.
As the temperature increases, homolytic bond cleavage leads to the formation of free radicals, triggering extensive rearrangement of the silicon and carbon network. capes.gov.br The final stage at high temperatures (above 1000°C) involves the elimination of remaining organic fragments as gaseous byproducts (like methane (B114726) and hydrogen), leading to the consolidation of the material into its final ceramic form. For related linear polycarbosilanes, this process can result in high ceramic yields, sometimes around 85%. capes.gov.br Optimizing this yield for a specific polymer like poly(this compound) would involve controlling pyrolysis conditions such as heating rate, temperature, and atmosphere to maximize cross-linking and minimize fragmentation.
Specific research on controlling the microstructure and phase composition of ceramics derived from poly(this compound) has not been detailed in available reports. Generally, for preceramic polymers, the final microstructure (amorphous, nanocrystalline, or crystalline) and phase composition (e.g., SiC, Si₃N₄, or silicon oxycarbide) are determined by several factors. The elemental composition of the starting polymer is fundamental. The pyrolysis atmosphere also plays a critical role; heating in an inert atmosphere (like argon) typically yields silicon carbide, while pyrolysis under ammonia (B1221849) or nitrogen leads to silicon nitride. The presence and type of catalytic agents can also influence the conversion process and final ceramic properties.
Development of Optoelectronic Materials
Polymers with conjugated backbones, such as polyacetylenes, are known for their semiconductor properties, making them suitable for optoelectronic applications. The introduction of silyl (B83357) groups can enhance solubility, stability, and tune electronic properties.
While research has been conducted on silyl-substituted polyacetylenes for light-emitting applications, specific studies detailing the use of conjugated poly(this compound) in LEDs are not found in the reviewed literature. For related materials, such as copolymers of other silyl-substituted acetylenes, research has shown that copolymerization is an effective method to tune the emission properties. researchgate.netnih.govmdpi.com By adjusting the monomer ratios, the emission color can be shifted, and phenomena like aggregation-caused quenching (ACQ) can be converted to aggregation-induced emission (AIE), which is highly desirable for solid-state devices like LEDs. researchgate.netnih.govmdpi.com This suggests that, hypothetically, copolymers incorporating this compound could offer a pathway to tailored light-emitting materials, though specific experimental validation is not publicly available.
There is a lack of specific data on the photoconductivity and charge transport properties of poly(this compound). Research on general polyacetylene derivatives indicates that the nature of the substituent groups can significantly influence these properties. researchgate.net For unsubstituted trans-polyacetylene, photoconductivity is understood to be influenced by states within the band gap. dtic.mil Theoretical models for polyacetylene-like structures suggest that charge mobility is affected by electron-phonon coupling, the energy levels of side groups, and inter-chain charge hopping. researchgate.net These general principles would apply to poly(this compound), but its specific performance characteristics have not been documented.
Advanced Polymeric Materials and Copolymers
The synthesis of copolymers is a primary strategy for developing advanced materials with tailored properties that surpass those of the constituent homopolymers.
While the synthesis of various acetylene (B1199291) copolymers is a well-established field, google.com specific research detailing the incorporation of this compound into advanced copolymers and the properties of the resulting materials is not extensively reported. Studies on similar silyl-substituted acetylene monomers have demonstrated that copolymerization can be used to create materials with tunable fluorescence, making them potentially useful for applications like chemical sensors. researchgate.netnih.govmdpi.com For instance, copolymers of 4-trimethylsilyl diphenyl acetylene and 1-trimethylsilyl-1-propyne have been synthesized, and their properties were systematically varied by changing the monomer feed ratio. researchgate.netnih.govmdpi.com This approach highlights a potential, though not yet documented, route for creating advanced functional materials based on this compound.
Role in Catalysis and Mechanistic Studies
Ligand Design for Transition Metal Catalysis
There is no available scientific literature detailing the use of (Pentamethyldisilyl)acetylene in ligand design for transition metal catalysis.
No specific methods for the synthesis of metal complexes featuring this compound as a ligand are described in the reviewed literature. Research in this area has predominantly focused on the related compound, bis(trimethylsilyl)acetylene (B126346), which has been used to synthesize various transition metal complexes. For instance, group 4 metallocene complexes such as Cp'₂Ti(η²‐Me₃SiC₂SiMe₃) and Cp₂Zr(py)(η²‐Me₃SiC₂SiMe₃) have been prepared and studied. These complexes serve as sources of reactive low-valent metal centers by dissociation of the alkyne ligand.
There is no documented evidence of the catalytic activity of this compound complexes in hydrogenation, hydrosilylation, or polymerization reactions. In contrast, metal complexes of other silyl-substituted acetylenes have been investigated as catalysts in these transformations. For example, transition metal complexes are known to catalyze the hydrogenation of acetylenes to alkenes. Similarly, hydrosilylation of acetylenes, the addition of a Si-H bond across the carbon-carbon triple bond, is a well-established process often catalyzed by platinum group metal complexes. The polymerization of acetylene (B1199291) and its derivatives is also a field of active research, utilizing various transition metal catalysts. However, specific data for this compound's involvement in these catalytic processes is absent.
Organocatalytic Applications of this compound Derivatives
No information could be found regarding the use of this compound or its derivatives in organocatalytic applications.
Precatalyst Development and Activation Mechanisms
No literature exists on the development of precatalysts based on this compound or the mechanisms of their activation.
Future Research Directions and Emerging Paradigms
Integration with Supramolecular Chemistry and Self-Assembly
The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, offer a powerful avenue for the future application of (pentamethyldisilyl)acetylene. nih.govumass.edu The design of molecules that can spontaneously form ordered structures is a cornerstone of this field. nih.gov The silyl (B83357) groups in this compound can be functionalized to introduce moieties capable of specific intermolecular interactions, such as hydrogen bonding or metal coordination. This would enable the creation of complex, self-assembling systems. For instance, the introduction of amide functionalities has been shown to direct the self-assembly of diacetylene derivatives into nanofibers through hydrogen bonding. nih.gov
Furthermore, the incorporation of this compound into metallosupramolecular polymers represents a promising direction. These materials, formed through the coordination of organic ligands to metal ions, have emerged as a dynamic field in soft materials. youtube.com The acetylene (B1199291) unit could serve as a rigid linker, while functionalized silyl groups could act as coordination sites, leading to the formation of novel polymers with unique photophysical and electronic properties. youtube.com The self-assembly of poly(phenylacetylene)s into various structures like nanoparticles and gels further highlights the potential for acetylene-based polymers in creating organized supramolecular structures. researchgate.net
The ultimate goal is to encode the necessary information for the creation of complex assemblies within the constituent molecules themselves, a concept Jean-Marie Lehn described as "information science". nih.gov By carefully designing derivatives of this compound, researchers can aim to create new materials with programmed assembly and function.
Bio-inspired and Biocompatible Materials Development
The development of new materials for biomedical applications is a rapidly growing field, and this compound offers potential as a building block for bio-inspired and biocompatible materials. Organosilicon-based materials are already being explored for their durability and anti-fouling properties. realme.com The biocompatibility of materials is a critical factor, ensuring they can function within a biological system without causing harm. nih.gov
A significant recent development is the use of β-silyl alkynoates for biocompatible and selective amide bond formation. This method leverages the electronic properties of the silyl and alkynyl groups to facilitate reactions under biologically compatible conditions. nih.gov The bulky triisopropylsilyl (TIPS) group in these reagents helps prevent unwanted side reactions, a strategy that could be adapted for derivatives of this compound. nih.gov This opens the door to using silylacetylene-based compounds for applications like peptide engineering and drug-conjugation. nih.gov
Furthermore, silica-based aerogels are being investigated for biomedical applications due to their porous structure and biocompatibility. nih.gov While silica (B1680970) aerogels can be fragile, they can be reinforced with polymers. nih.gov this compound could potentially be used to create hybrid organic-inorganic polymers that mimic the structure of silica and offer enhanced mechanical properties and biocompatibility. The ability to control the helicity of silica nanotubes to direct chiral separations of biomolecules also provides a bio-inspired design principle that could be applied to helical polymers derived from chiral silylacetylenes. nih.gov
Advanced Functional Material Fabrication through Additive Manufacturing
Additive manufacturing, or 3D printing, is revolutionizing the fabrication of complex, three-dimensional objects. digitellinc.com This technology offers unprecedented design freedom and the ability to create materials with tailored properties. Several additive manufacturing techniques are relevant to the future use of this compound.
One promising area is in the development of novel resins for stereolithography (SLA). SLA uses a laser to cure liquid resins into solid objects. eos.info Researchers have successfully developed silica aerogel-based resins for SLA that are lightweight and have high mechanical strength. digitellinc.com this compound could be incorporated into polymer resins to create materials with unique optical or electronic properties.
Another relevant technique is selective laser sintering (SLS), which uses a laser to fuse powdered materials. youtube.com This method is compatible with a range of polymers, including polyamides and thermoplastic elastomers. eos.infoyoutube.com this compound could be used to synthesize novel polymers that can be processed as powders for SLS, enabling the 3D printing of robust functional parts. The "Cold Metal Fusion" process, which uses a polymer SLS printer to create green parts that are later sintered into dense metal components, demonstrates the potential for multi-material additive manufacturing where specialized polymers play a crucial role. youtube.com
Electron Beam Additive Manufacturing (EBAM) is another advanced technique, primarily used for large-scale metal parts. sciaky.com While not directly applicable to polymers, the principles of layer-by-layer deposition and real-time process control could inspire new additive manufacturing methods for advanced silylacetylene-based polymers. sciaky.com
Exploration of Exotic Reactivity under Extreme Conditions (e.g., high pressure, photochemistry)
The study of chemical reactions under extreme conditions, such as high pressure and exposure to light, can lead to the discovery of novel materials and transformations. nih.gov The unique electronic structure of this compound makes it a compelling candidate for such explorations.
Photochemistry: The photochemistry of silylacetylenes has been shown to induce intramolecular hydrosilylation, where a Si-H bond adds across the acetylene triple bond. rsc.org This light-induced reaction offers a clean and efficient way to create new cyclic organosilicon compounds. The photochemistry of acylsilanes, which can lead to the formation of highly reactive silenes, also provides a precedent for the complex photochemical transformations that silylacetylenes might undergo. nih.gov The development of photoreactors with specific wavelength LEDs allows for precise control over these photochemical reactions. nih.gov Furthermore, the photochemical synthesis of thermally sensitive trans-cycloheptene derivatives highlights the power of light to access otherwise unstable molecules. rsc.org
High-Pressure Chemistry: High pressure can dramatically alter the bonding and structure of materials, leading to the formation of new phases with unique properties. nih.govresearchgate.net For example, high pressure can stabilize unusual coordination geometries, such as hexacoordinated carbon. chemrxiv.org Subjecting this compound to high pressures could induce polymerization or phase transitions, potentially leading to novel materials with high densities or interesting electronic properties. Studies on silica at high pressure have revealed a rich polymorphism, suggesting that silicon-containing compounds like silylacetylenes could also exhibit complex high-pressure behavior. aps.org The use of dynamic compression techniques, which create highly non-equilibrium conditions, could also be explored to access exotic phases of silylacetylene-based materials. nih.gov
Development of Novel Characterization Techniques for Silylacetylene-Based Materials
The creation of new materials from this compound necessitates the use of advanced characterization techniques to understand their structure, properties, and performance. A wide array of methods is available to probe materials from the atomic to the macroscopic scale.
Microscopy Techniques:
Optical Microscopy: Provides a fundamental look at the microstructure of materials. marquette.edu
Electron Microscopy (SEM and TEM): Offers high-resolution imaging of morphology, topography, and internal structure. nih.gov
Scanning Probe Microscopy (AFM and STM): Enables the visualization of surfaces at the atomic level. nih.gov
Spectroscopy Techniques:
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical states of the surface. marquette.edu
Infrared (IR) and Raman Spectroscopy: Provides information about the vibrational modes of molecules, which is crucial for identifying functional groups and studying bonding. llnl.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the detailed molecular structure in solution and the solid state. nih.gov
Diffraction Techniques:
X-ray Diffraction (XRD): Used to determine the crystalline structure of materials. nih.gov
Thermal Analysis:
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Measures thermal transitions and stability. nih.gov
The development of novel characterization techniques will likely involve the combination of multiple methods to gain a comprehensive understanding of silylacetylene-based materials. For example, coupling spectroscopic techniques with microscopy can provide spatially resolved chemical information.
Machine Learning and AI Applications in Silylacetylene Chemistry and Materials Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of materials science, offering powerful tools to accelerate the discovery and design of new materials. nih.gov These approaches can be applied to various aspects of silylacetylene chemistry.
Predicting Material Properties: ML models can be trained on existing data to predict the properties of new polymers and materials. nih.govllnl.gov For instance, the Polymer Genome project uses ML to provide near-instantaneous predictions of various polymer properties. aip.orgresearchgate.net This could be used to screen virtual libraries of polymers derived from this compound to identify candidates with desired characteristics, such as high thermal stability or specific electronic properties. Recent work has shown that ML models can accurately predict the thermal conductivity of polymers. arxiv.org
Accelerating Simulations: ML can be used to accelerate molecular dynamics simulations, allowing for the study of complex chemical processes over longer timescales. rsc.org This could be employed to understand the self-assembly mechanisms of silylacetylene derivatives or their reactivity under various conditions.
Q & A
Q. What are the key physicochemical properties of (pentamethyldisilyl)acetylene, and how can they be experimentally determined?
While CAS 63247-94-9 identifies the compound, critical data (e.g., molecular weight, melting/boiling points) are absent in public databases. Researchers should prioritize characterization via:
- Mass spectrometry for molecular weight confirmation.
- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm structure and purity.
- Thermogravimetric analysis (TGA) to assess thermal stability. Standardized protocols for silylated acetylenes, such as those used for phenylacetylene (CAS 536-74-3), can be adapted .
Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?
- Gas chromatography (GC) with flame ionization detection (FID), calibrated using internal standards (e.g., ethyl acetylene). This method is validated for similar acetylenes in nitrogenase activity assays .
- FT-IR spectroscopy to monitor characteristic C≡C and Si-C bond vibrations (e.g., ~2100 cm⁻¹ for acetylene stretches).
Q. How should this compound be safely stored and handled in laboratory settings?
- Store under inert gas (argon/nitrogen) at ambient temperatures to prevent decomposition.
- Use explosion-proof equipment due to acetylene derivatives’ flammability risks. Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., diphenylacetylene) for hazard mitigation .
Advanced Research Questions
Q. How can multivariate regression models resolve contradictions in experimental data involving this compound reactivity?
- Apply principal component regression (PCR) or ridge regression to address multicollinearity in datasets (e.g., reaction yield vs. temperature/pressure). SAS code templates for acetylene data (Table 9.14–9.15) can be adapted to isolate significant variables .
- Use PRESS residual analysis to compare model predictive power, minimizing standard deviations in cross-validated residuals .
Q. What computational methods predict the electronic structure and reactivity of this compound in organometallic complexes?
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) to map molecular orbitals and binding energies.
- Compare results with experimental X-ray crystallography data for analogous silyl-acetylene complexes to validate computational models.
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Conduct acute toxicity assays using Daphnia magna or Vibrio fischeri models, following OECD guidelines.
- Apply quantitative structure-activity relationship (QSAR) models to estimate bioaccumulation potential, leveraging data from structurally similar compounds (e.g., dimethylhexylsilane, CAS 63246-85-5) .
Q. What experimental designs optimize the synthesis of this compound derivatives for catalytic applications?
- Use response surface methodology (RSM) with central composite designs to optimize reaction parameters (e.g., solvent polarity, catalyst loading).
- Validate via kinetic isotope effect (KIE) studies to probe mechanistic pathways in cross-coupling reactions.
Methodological Frameworks
- For data contradictions : Implement a candidate math model search algorithm (e.g., singular value decomposition) to reject models with insignificant terms or near-linear dependencies .
- For research design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions align with academic and safety standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
